![molecular formula C10H9BrO B2375728 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene CAS No. 2470440-02-7](/img/structure/B2375728.png)
3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene” is a chemical compound with the CAS Number: 2470440-02-7 . Its IUPAC name is 5-bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene .
Physical and Chemical Properties The molecular weight of this compound is 225.08 . It is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Bromination Reactions
Research by Daştan (2001) studied the bromination of benzobicyclic systems, including compounds similar to 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene. This work explores the reactions of these compounds with 1,2-dibromotetrachloroethane, revealing insights into the radicalic reaction mechanisms and product characterization, particularly by NMR spectroscopy (Daştan, 2001).
Photocycloaddition Studies
AlQaradawi, Cosstick, and Gilbert (1992) investigated the photochemistry of 4-phenoxybut-1-ene, leading to the formation of compounds related to this compound. Their work highlights the influence of electron-withdrawing substituents on the efficiency of intramolecular cycloadditions (AlQaradawi et al., 1992).
Wagner-Meerwein Skeletal Rearrangement
Zubkov et al. (2004) studied the Wagner-Meerwein rearrangement of similar compounds, revealing the formation of products bearing olefin fragments. This research contributes to understanding the behavior and transformation of these complex molecular structures under various conditions (Zubkov et al., 2004).
Dehydrobromination and Stereochemical Studies
Fujikura et al. (1976) explored the dehydrobromination of related tricyclic compounds, shedding light on the stereochemistry of the formation and reaction of these complex structures. Their research offers valuable insights into the regioselective reactions and the underlying electronic nature influencing these processes (Fujikura et al., 1976).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQVALVDCHMDJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)

![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)
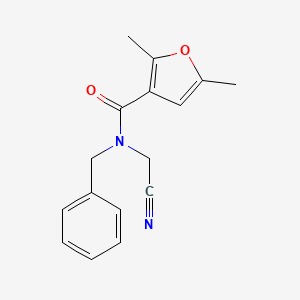
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2375653.png)
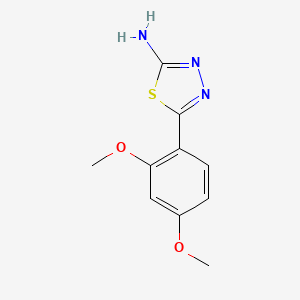
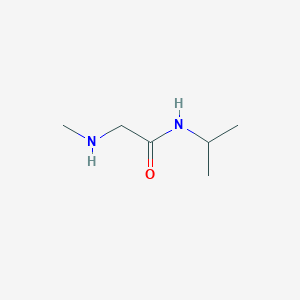
![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)
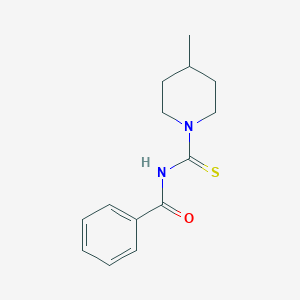
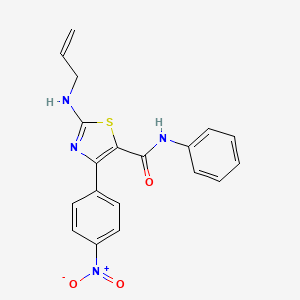
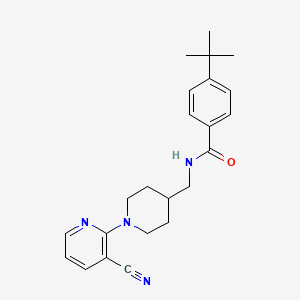
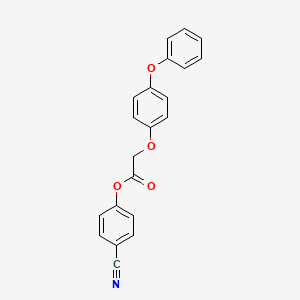
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)
